1,5-DIBENZYL GLUTARAT

Übersicht

Beschreibung

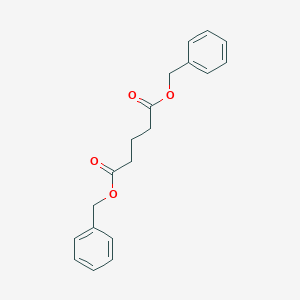

Dibenzyl Pentanedioate: is an organic compound that belongs to the class of esters. It is derived from pentanedioic acid, also known as glutaric acid, and benzyl alcohol. This compound is characterized by its two benzyl groups attached to the ester functional groups of pentanedioic acid. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

Chemistry: Dibenzyl Pentanedioate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, Dibenzyl Pentanedioate is used to study enzyme-catalyzed ester hydrolysis and other biochemical processes involving ester bonds.

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable ester bonds that can be hydrolyzed under physiological conditions.

Industry: Dibenzyl Pentanedioate is used in the production of polymers and resins. It is also employed as a plasticizer to enhance the flexibility and durability of plastic materials.

Wirkmechanismus

Target of Action

It’s known that the compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

1,5-Dibenzyl Glutarate is related to glutarate, a carbon-5 dicarboxylic acid . Glutarate is part of several biochemical pathways, including the tricarboxylic acid (TCA) cycle . In the TCA cycle, it participates in various biological processes such as anti-oxidative defense, energy production, signaling modules, and genetic modification .

Pharmacokinetics

It’s soluble in chloroform , which could influence its absorption and distribution in the body.

Result of Action

It’s known that the compound is used for proteomics research , suggesting it may have effects at the protein level.

Action Environment

1,5-Dibenzyl Glutarate is recommended for storage at -20°C for long-term use . This suggests that temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

It is known that this compound is soluble in chloroform .

Cellular Effects

Related compounds such as glutarate have been shown to influence T cell function and differentiation .

Molecular Mechanism

Related compounds such as glutarate have been shown to inhibit α-ketoglutarate-dependent dioxygenases and enhance glycolysis .

Temporal Effects in Laboratory Settings

Related compounds such as glutarate have been shown to have effects on T cell function over time .

Metabolic Pathways

Related compounds such as glutarate are known to be involved in the catabolism of l-lysine or l-tryptophan .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzyl Pentanedioate can be synthesized through the esterification of pentanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Dibenzyl Pentanedioate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzyl Pentanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanedioic acid and benzyl alcohol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

Hydrolysis: Pentanedioic acid and benzyl alcohol.

Reduction: Pentanediol and benzyl alcohol.

Substitution: Various benzyl derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Dibenzyl Succinate: Similar to Dibenzyl Pentanedioate but derived from succinic acid.

Dibenzyl Malonate: Derived from malonic acid and used in similar applications.

Dibenzyl Oxalate: Derived from oxalic acid and used as an intermediate in organic synthesis.

Uniqueness: Dibenzyl Pentanedioate is unique due to its specific ester structure derived from pentanedioic acid. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Biologische Aktivität

1,5-Dibenzyl glutarate (DBG) is an organic compound characterized by the presence of two benzyl groups attached to the glutarate backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Understanding the biological activity of DBG is crucial for its application in drug development and therapeutic interventions.

- Chemical Formula : CHO

- Molecular Weight : 286.33 g/mol

- CAS Number : 56977-08-3

- Physical State : Typically appears as a white to off-white solid.

1,5-Dibenzyl glutarate exhibits several biological activities that can be attributed to its structural features. Research indicates that the compound may interact with various biological targets, influencing cellular processes such as:

- Enzyme Inhibition : DBG has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that DBG may possess antimicrobial properties against specific bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxic Effects : Research has indicated that DBG can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that 1,5-dibenzyl glutarate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that DBG can inhibit the proliferation of various cancer cell lines. A notable study published in a peer-reviewed journal reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC Values :

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that DBG has a dose-dependent effect on cell viability, with lower IC values suggesting higher potency against certain cancer types.

Enzyme Interaction Studies

Further investigations into the enzymatic interactions of DBG have revealed its potential as an enzyme inhibitor. A study focusing on its effect on glutamate dehydrogenase showed that DBG could modulate enzyme activity at specific concentrations, leading to altered metabolic profiles in treated cells.

Eigenschaften

IUPAC Name |

dibenzyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHJBTWPOYHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407565 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56977-08-3 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.